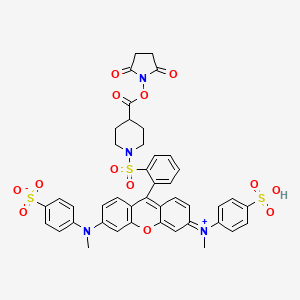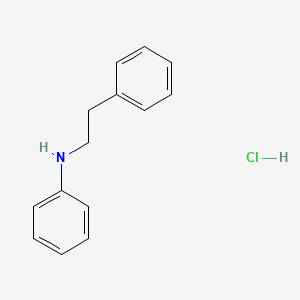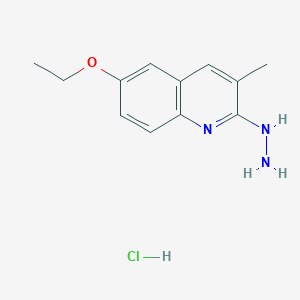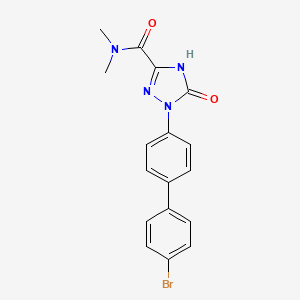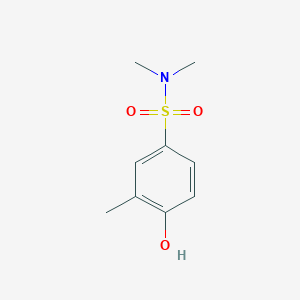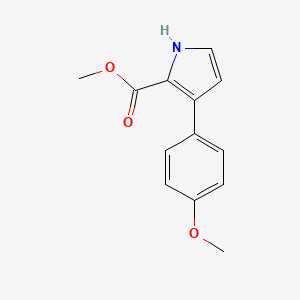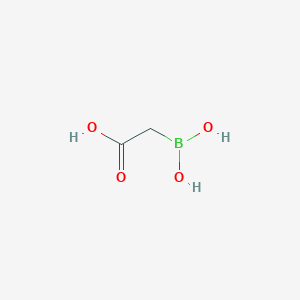
2-(Dihydroxyboranyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dihydroxyboranyl)acetic acid is an organoboron compound with the molecular formula C2H5BO4. This compound is characterized by the presence of a boronic acid group attached to an acetic acid moiety. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dihydroxyboranyl)acetic acid can be achieved through several methods. One common approach involves the reaction of acetic acid with boron reagents under controlled conditions. For instance, the reaction of acetic acid with boric acid or boron trihalides in the presence of a suitable catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using boron-containing precursors and acetic acid. The process may include steps such as purification and crystallization to obtain the desired product in high purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dihydroxyboranyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acid derivatives, while substitution reactions can produce various organic compounds with new carbon-carbon bonds .
Wissenschaftliche Forschungsanwendungen
2-(Dihydroxyboranyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Industry: The compound is used in the production of advanced materials, such as polymers and sensors.
Wirkmechanismus
The mechanism of action of 2-(Dihydroxyboranyl)acetic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in various biological and chemical processes. For instance, in biological systems, the compound can interact with diol-containing biomolecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison
Compared to other boronic acids, 2-(Dihydroxyboranyl)acetic acid is unique due to its acetic acid moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specific applications, such as in the synthesis of complex organic molecules and in biological studies .
Eigenschaften
Molekularformel |
C2H5BO4 |
|---|---|
Molekulargewicht |
103.87 g/mol |
IUPAC-Name |
2-boronoacetic acid |
InChI |
InChI=1S/C2H5BO4/c4-2(5)1-3(6)7/h6-7H,1H2,(H,4,5) |
InChI-Schlüssel |
VJIMEVDHHYQWRG-UHFFFAOYSA-N |
Kanonische SMILES |
B(CC(=O)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


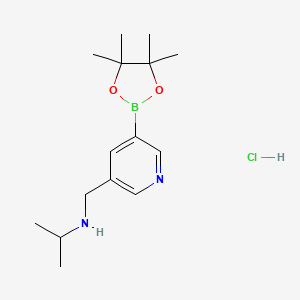
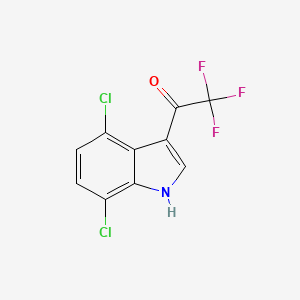
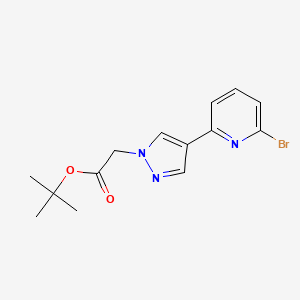
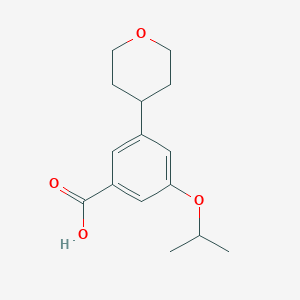

![5,6-Dimethoxy-2-[(4-pyridyl)methylene]indan-1-one](/img/structure/B13726308.png)
